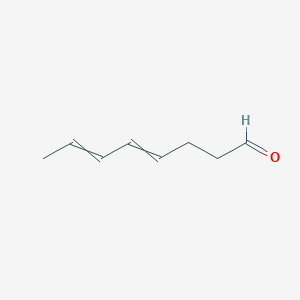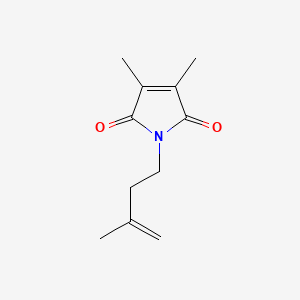![molecular formula C15H15N5O2 B12595343 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 897359-93-2](/img/structure/B12595343.png)
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group attached at the 6-position and two amino groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel in acetic acid. This reaction yields an intermediate, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: The amino groups at the 2 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups at the amino positions.
科学研究应用
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition.
Industry: The compound’s derivatives are explored for use in various industrial applications, such as in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another isomer with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in different applications.
Pyrido[4,3-d]pyrimidine:
Uniqueness
6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridopyrimidine core with a 3,4-dimethoxyphenyl group makes it a valuable compound for various research and therapeutic applications .
属性
CAS 编号 |
897359-93-2 |
|---|---|
分子式 |
C15H15N5O2 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O2/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(18-9)14(16)20-15(17)19-10/h3-7H,1-2H3,(H4,16,17,19,20) |
InChI 键 |
RREOHLDDCYGABU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


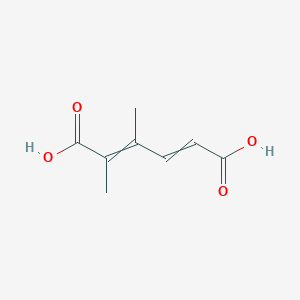
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
![N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B12595277.png)
![N-[(2-Chlorophenyl)methylene]-acetamide](/img/structure/B12595285.png)
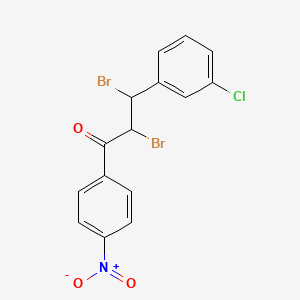

![4-(Imidazo[1,2-a]pyrimidin-3-yl)benzonitrile](/img/structure/B12595298.png)
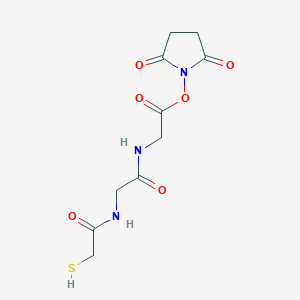
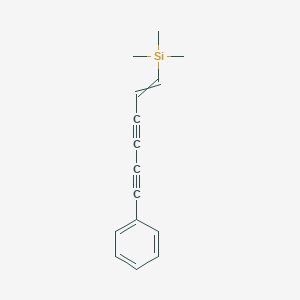
![N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12595303.png)
![Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester](/img/structure/B12595310.png)

